Cholecystokinin C-terminal flanking peptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

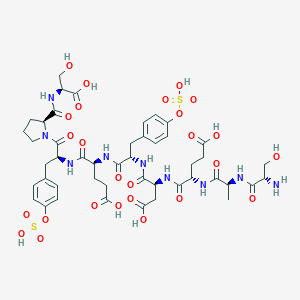

Cholecystokinin C-terminal flanking peptide (CCK-8) is a neuropeptide that is found in the gastrointestinal tract and the central nervous system. It is synthesized in the enteroendocrine cells of the small intestine and is released in response to the presence of food in the stomach. CCK-8 is known to play a key role in the regulation of appetite, digestion, and satiety. Synthesis Method: CCK-8 is synthesized by the proteolytic cleavage of procholecystokinin, which is a larger precursor protein. The cleavage occurs at the C-terminal end of the protein and results in the release of the CCK-8 peptide. The synthesis of CCK-8 can also be achieved through chemical synthesis, which involves the use of solid-phase peptide synthesis. Scientific Research Application: CCK-8 has been extensively studied in the field of neuroscience and has been shown to play a key role in the regulation of feeding behavior and energy metabolism. It has also been implicated in the pathogenesis of obesity and other metabolic disorders. CCK-8 has been used as a tool in various scientific studies to investigate the mechanisms underlying appetite regulation and energy balance. Mechanism of Action: CCK-8 acts on the CCK-A and CCK-B receptors, which are located in the brain and the gastrointestinal tract. The binding of CCK-8 to these receptors leads to the activation of various signaling pathways, which ultimately result in the regulation of feeding behavior and energy metabolism. CCK-8 is known to stimulate the release of digestive enzymes and bile from the pancreas and gallbladder, respectively. Biochemical and Physiological Effects: CCK-8 has a number of biochemical and physiological effects on the body. It is known to decrease food intake by inducing satiety and reducing hunger. It also stimulates the release of digestive enzymes and bile, which aid in the digestion and absorption of nutrients. CCK-8 has also been shown to regulate glucose metabolism and lipid metabolism. Advantages and Limitations for Lab Experiments: CCK-8 has been widely used as a tool in scientific studies to investigate the mechanisms underlying appetite regulation and energy metabolism. Its advantages include its ability to induce satiety and reduce food intake, which makes it a useful tool for investigating the effects of food intake on various physiological processes. However, its limitations include its short half-life and the fact that it is rapidly degraded in the bloodstream. Future Directions: There are a number of future directions for research on CCK-8. One area of interest is the role of CCK-8 in the pathogenesis of obesity and other metabolic disorders. Another area of interest is the development of novel CCK-8 analogs that can be used as therapeutic agents for the treatment of obesity and other metabolic disorders. Additionally, further research is needed to investigate the mechanisms underlying the effects of CCK-8 on glucose metabolism and lipid metabolism.

特性

CAS番号 |

101162-62-3 |

|---|---|

製品名 |

Cholecystokinin C-terminal flanking peptide |

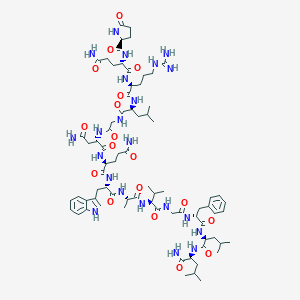

分子式 |

C46H61N9O26S2 |

分子量 |

1220.2 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H61N9O26S2/c1-22(48-39(65)27(47)20-56)38(64)49-28(12-14-35(58)59)40(66)52-31(19-37(62)63)43(69)51-30(17-23-4-8-25(9-5-23)80-82(74,75)76)42(68)50-29(13-15-36(60)61)41(67)53-32(18-24-6-10-26(11-7-24)81-83(77,78)79)45(71)55-16-2-3-34(55)44(70)54-33(21-57)46(72)73/h4-11,22,27-34,56-57H,2-3,12-21,47H2,1H3,(H,48,65)(H,49,64)(H,50,68)(H,51,69)(H,52,66)(H,53,67)(H,54,70)(H,58,59)(H,60,61)(H,62,63)(H,72,73)(H,74,75,76)(H,77,78,79)/t22-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChIキー |

KGMRSCSATQWHQF-ABUNNCLWSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |

SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |

正規SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |

その他のCAS番号 |

101162-62-3 |

配列 |

SAEDXEXPS |

同義語 |

CCK-TFP cholecystokinin C-terminal flanking peptide cholecystokinin precursor-related nonapeptide Gly-Arg-Arg-Ser-Ala-Glu-Asp-Tyr-Glu-Tyr-Pro-Ser glycyl-arginyl-arginyl-seryl-alanyl-glutamyl-aspartyl-tyrosyl-glutamyl-tyrosyl-prolyl-serine peptide serine serine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)